Ethanone, 1-[4-(tetradecyloxy)phenyl]-
Description
Ethanone, 1-[4-(tetradecyloxy)phenyl]- is a substituted acetophenone derivative characterized by a tetradecyloxy (C₁₄H₂₉O-) group at the para position of the phenyl ring. The tetradecyloxy chain introduces significant lipophilicity, which may influence solubility, melting point, and applications in organic synthesis or material science. Such long-chain alkoxy derivatives are often explored for their mesomorphic behavior in liquid crystals or as intermediates in surfactant synthesis .
Properties
CAS No. |
52244-88-9 |
|---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-(4-tetradecoxyphenyl)ethanone |
InChI |
InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-24-22-17-15-21(16-18-22)20(2)23/h15-18H,3-14,19H2,1-2H3 |
InChI Key |
BJIVEFYEHPBIEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(tetradecyloxy)phenyl]- typically involves the reaction of 4-hydroxyacetophenone with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Ethanone, 1-[4-(tetradecyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(tetradecyloxy)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Ethanone, 1-[4-(tetradecyloxy)phenyl]- serves as a precursor for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including oxidation and reduction processes.
- Reagent in Chemical Reactions : The compound is employed in electrophilic aromatic substitution reactions, enhancing the diversity of synthesized products.
Biology
- Biological Activity Studies : Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of similar structures can interact with biological targets, influencing cellular processes.
- Potential Therapeutic Uses : Ongoing investigations are exploring its potential as a therapeutic agent, particularly in treating infections due to its promising biological activities against pathogens like Mycobacterium tuberculosis .
Medicine
- Pharmaceutical Applications : Ethanone, 1-[4-(tetradecyloxy)phenyl]- is being researched for its role as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been tested for therapeutic efficacy against various diseases .
- Mechanism of Action : The compound’s interaction with specific enzymes and receptors may modulate biological pathways relevant to disease treatment.
Industrial Applications
- Production of Specialty Chemicals : In industrial settings, this compound is utilized to create specialty chemicals used in various applications, including polymers and resins .
- Quality Control Measures : Industrial production processes are optimized for high yield and purity, ensuring that the final products meet rigorous quality standards.
Case Study 1: Antimicrobial Activity
A study synthesized new chalcone derivatives related to Ethanone, 1-[4-(tetradecyloxy)phenyl]-, which were tested for their antimicrobial activity against Mycobacterium tuberculosis. Among the synthesized compounds, some exhibited significant activity with minimal inhibitory concentration (MIC) values as low as 12.5 μg/mL, indicating potential for further development as therapeutic agents against tuberculosis .
Case Study 2: Synthesis of Complex Organic Molecules
In another research project, Ethanone derivatives were used to synthesize more complex organic molecules through various reaction pathways. The resulting compounds were characterized using advanced techniques such as NMR spectroscopy and mass spectrometry, demonstrating the versatility of Ethanone as a building block in organic chemistry .
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(tetradecyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of ethanone derivatives with varying substituents:
*Estimated based on analogous structures.
Key Observations:
- Lipophilicity : The tetradecyloxy derivative exhibits markedly higher lipophilicity (predicted logP > 7) compared to methoxy (logP ~2.5) or trifluoromethoxy (logP ~4.7) analogs, impacting solubility in organic solvents .
- Thermal Stability : Long alkoxy chains (e.g., tetradecyloxy) may lower melting points due to reduced crystallinity, whereas halogenated derivatives (e.g., bromomethyl) show higher thermal stability .
- Reactivity : Bromomethyl and acetyloxy substituents enhance electrophilicity, facilitating nucleophilic substitutions or condensations (e.g., chalcone synthesis) .
Biological Activity
Ethanone, 1-[4-(tetradecyloxy)phenyl]-, is a compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis of Ethanone, 1-[4-(tetradecyloxy)phenyl]-
The synthesis of ethanone derivatives typically involves the alkylation of acetophenones with various alkoxy groups. In the case of 1-[4-(tetradecyloxy)phenyl]-, the tetradecyl group is introduced to enhance lipophilicity and potentially improve biological activity. The synthetic pathway often includes the Claisen-Schmidt condensation method, which allows for the formation of chalcone derivatives that exhibit diverse biological activities .
Antimicrobial Activity
Ethanone derivatives, including those with long-chain alkoxy substituents like tetradecyloxy, have been evaluated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentration (MIC) values as low as 27 µM against M. tuberculosis H37Rv, suggesting significant potential as antituberculosis agents .
Anti-inflammatory Effects
In vitro studies have demonstrated that ethanone derivatives can exhibit anti-inflammatory effects. Compounds in this category have been shown to inhibit the release of pro-inflammatory cytokines from macrophages and neutrophils. For example, some derivatives were found to effectively reduce tumor necrosis factor (TNF-R) production in macrophage-like cell lines, with IC50 values indicating strong inhibitory activity .
Table 1: Biological Activity Summary
| Compound Name | Biological Activity | MIC (µM) | IC50 (µM) |
|---|---|---|---|
| 1-[4-(tetradecyloxy)phenyl]-ethanone | Antituberculosis | 27 | N/A |
| Related Ethanone Derivative | Anti-inflammatory (TNF-R inhibition) | N/A | <10 |
| Other Chalcone Derivatives | Antimicrobial against E. coli | <50 | N/A |
Research Findings
- Antimicrobial Efficacy : A study assessed various ethanone derivatives against E. coli and other pathogens, revealing significant antimicrobial activity that correlated with the length of the alkyl chain .
- Anti-inflammatory Mechanism : Research indicated that ethanone derivatives could inhibit mast cell degranulation and cytokine release from activated immune cells, which are critical in inflammatory responses .
- Cytotoxicity Evaluation : In vitro evaluations against human cancer cell lines showed that certain ethanone derivatives exhibited low cytotoxicity while maintaining antibacterial properties, making them promising candidates for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of Ethanone, 1-[4-(tetradecyloxy)phenyl]-?
- Methodological Answer : The compound consists of an acetophenone backbone substituted with a tetradecyloxy group (C₁₄H₂₉O-) at the para position of the phenyl ring. Its molecular formula is C₂₂H₃₆O₂ (inferred from analogous structures in and ). Key properties include:
- Molecular weight : ~332.5 g/mol (calculated).
- Hydrophobicity : The long alkyl chain confers high lipophilicity; logP can be estimated via Quantitative Structure-Property Relationship (QSPR) models .
- Spectroscopic signatures : IR peaks for aromatic ketones (~1680 cm⁻¹) and ether linkages (~1250 cm⁻¹); NMR signals for aryl protons (δ 6.5–8.0 ppm) and alkyl chain protons (δ 0.8–1.5 ppm) .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) due to potential irritancy (analogous to UN1224 ketones in ). Avoid inhalation; work in a fume hood.
- Storage : Store in sealed containers at room temperature, away from oxidizers and heat sources. Stability studies for analogous compounds suggest no degradation under inert atmospheres for >12 months .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Friedel-Crafts Acylation : React 4-(tetradecyloxy)benzene with acetyl chloride in the presence of AlCl₃ .
- Etherification Followed by Acetylation : First, attach the tetradecyl chain to 4-hydroxyacetophenone via Williamson ether synthesis (K₂CO₃, DMF, 80°C), then purify via column chromatography .
Advanced Research Questions
Q. How do the alkyl chain length and substitution pattern influence the compound’s mesomorphic behavior?
- Methodological Answer :
- The tetradecyloxy chain promotes liquid crystalline phases due to its length (>12 carbons). Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) can identify phase transitions (e.g., smectic-to-isotropic). Compare with shorter-chain analogs (e.g., ethyl or octyl derivatives) to isolate chain-length effects .
- Data Table :
| Chain Length (Carbons) | Phase Transition Temp (°C) | Mesophase Type |
|---|---|---|
| 14 (Tetradecyl) | 85–120 (predicted) | Smectic A |
| 8 (Octyl) | 60–90 | Nematic |
Q. What computational methods are suitable for predicting its reactivity in photochemical applications?
- Methodological Answer :
- TD-DFT (Time-Dependent Density Functional Theory) : Predicts UV-Vis absorption spectra; focus on the ketone’s n→π* transition (~280 nm) .
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., hexane vs. ethanol) to assess aggregation behavior .
- Example : QSPR models from CC-DPS ( ) can correlate substituent effects with photostability.
Q. How can researchers resolve contradictions in spectral data for this compound?
- Methodological Answer :
- Case Study : If NMR shows unexpected splitting for aryl protons, consider:
Steric effects : The bulky tetradecyl chain may restrict rotation, causing non-equivalent protons.
Impurity analysis : Use HPLC-MS to detect byproducts (e.g., incomplete etherification) .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR to confirm functional groups .
Application-Oriented Questions
Q. What role does this compound play in surfactant or colloid science research?
- Methodological Answer :
- The amphiphilic structure (polar acetophenone head, nonpolar alkyl tail) makes it a candidate for:
- Micelle formation : Measure critical micelle concentration (CMC) via surface tension assays.
- Drug delivery : Encapsulate hydrophobic drugs and assess release kinetics using dialysis membranes .
Q. How can its thermal stability be optimized for high-temperature applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (predicted >250°C for this compound).
- Stabilization Strategies : Introduce antioxidant additives (e.g., BHT) or copolymerize with thermally stable monomers (e.g., styrene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
